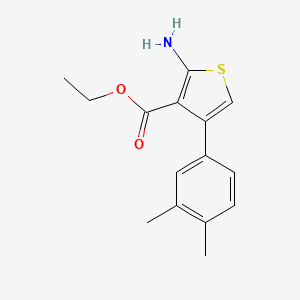
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethylphenyl substituent on the thiophene ring. It has a molecular formula of C15H17NO2S and a molecular weight of 275.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include heating the mixture to facilitate the formation of the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base
Major Products:
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
科学的研究の応用
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate and its derivatives involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, depending on its specific structure and functional groups.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Comparison: Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and material science .
生物活性
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS Number: 307511-65-5) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO2S. The compound features a thiophene ring substituted with an amino group and a carboxylate moiety, which are crucial for its biological activity. The structural representation is as follows:
- Molecular Weight : 275.37 g/mol
- SMILES : O=C(OCC)C1=C(N)SC=C1C(C(C)=C2)=CC=C2C...
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various bacterial strains. Research indicates that thiophene derivatives can inhibit bacterial growth by interfering with protein synthesis essential for bacterial survival. For instance, studies have shown that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound also demonstrates anticancer properties , particularly in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it interacts with specific cellular pathways, leading to programmed cell death. For example, it has been reported to increase the expression of pro-apoptotic factors such as p53 and activate caspase cascades in cancer cells, which are critical for apoptosis.
- Inhibition of Protein Synthesis : The compound may inhibit the synthesis of essential proteins in bacteria, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways involving mitochondrial changes and caspase activation.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
特性
IUPAC Name |
ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)10(3)7-11/h5-8H,4,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHUUITIBDJMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352479 |
Source


|
| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307511-65-5 |
Source


|
| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













